Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-
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Overview
Description
Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic synthesis strategies:
Starting Materials: : Key raw materials include benzene derivatives, fluorinated compounds, and pyrazolo[3,4-c]pyridazine scaffolds.
Reactions: : Key reactions include nitration, halogenation, and nucleophilic substitution. Catalysts and solvents play crucial roles in enhancing yield and specificity.
Conditions: : Controlled temperature and pH conditions are essential to ensure product purity.
Industrial Production Methods
Batch Processing: : Typically employed for small-scale production, involving sequential addition of reactants.
Continuous Flow Chemistry: : For large-scale production, enhancing efficiency and scalability. This method offers better control over reaction parameters, reducing by-products and increasing yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically using agents like potassium permanganate or chromium trioxide.
Reduction: : It can be reduced using agents such as lithium aluminum hydride.
Substitution: : The chloro and fluoro groups facilitate nucleophilic and electrophilic substitutions, allowing for diverse chemical transformations.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral media.
Reduction: : Lithium aluminum hydride in ether solvents.
Substitution: : Nucleophiles like amines or thiols in polar solvents under mild heating.
Major Products
Oxidation Products: : Benzaldehyde derivatives.
Reduction Products: : Amino derivatives.
Substitution Products: : Varied products depending on the nucleophiles used.
Scientific Research Applications
Chemistry
Synthesis of Heterocycles: : Its reactive functional groups facilitate the construction of complex heterocyclic compounds.
Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing selectivity and efficiency.
Biology and Medicine
Drug Development:
Biological Probes: : Used in the synthesis of compounds for biological imaging and diagnostics.
Industry
Material Science: : Used in creating polymers with unique properties.
Agrochemicals: : Potential in designing new herbicides and pesticides.
Mechanism of Action
The compound's mechanism of action depends on its application:
Drug Development: : It interacts with specific molecular targets, altering biological pathways. The pyrazolo[3,4-c]pyridazinyl moiety often plays a crucial role in binding to active sites.
Catalysis: : Functions as a ligand, forming complexes with transition metals, thus influencing the catalytic cycle.
Comparison with Similar Compounds
Benzonitrile derivatives: : Compared to simpler benzonitriles, this compound offers more complexity and diversity in chemical reactivity and applications.
Pyrazolo[3,4-c]pyridazines: : The addition of chlorinated and fluorinated groups enhances its unique characteristics, setting it apart from other pyrazolo[3,4-c]pyridazine derivatives.
Similar Compounds
3-Chlorobenzonitrile
6-Chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)benzene
Other halogenated pyrazolo[3,4-c]pyridazines
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Properties
Molecular Formula |
C19H10Cl2FN5O |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C19H10Cl2FN5O/c20-12-5-10(9-23)6-13(8-12)28-18-15(21)2-1-11(17(18)22)7-16-14-3-4-24-26-19(14)27-25-16/h1-6,8H,7H2,(H,25,26,27) |
InChI Key |
VUSRPIMIIYIJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC2=NNC3=C2C=CN=N3)F)OC4=CC(=CC(=C4)C#N)Cl)Cl |
Origin of Product |
United States |
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